molecular formula C10H11ClO2 B106699 3-(4-Methoxyphenyl)propionyl chloride CAS No. 15893-42-2

3-(4-Methoxyphenyl)propionyl chloride

Cat. No.: B106699
CAS No.: 15893-42-2
M. Wt: 198.64 g/mol
InChI Key: FQVJPHCAWYRYCK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)propionyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

3-(4-Methoxyphenyl)propionyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound reacts with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its reactivity and solubility.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and dyestuff .

Action Environment

The action of this compound is sensitive to environmental factors. It is air and moisture sensitive . It should be protected from humidity and water, and stored under dry inert gas away from oxidizing agents and moisture . It is also incompatible with bases . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methoxyphenyl)propionyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(4-Methoxyphenyl)propionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C10H12O3+SOCl2C10H11ClO2+SO2+HCl\text{C10H12O3} + \text{SOCl2} \rightarrow \text{C10H11ClO2} + \text{SO2} + \text{HCl} C10H12O3+SOCl2→C10H11ClO2+SO2+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group[2][2].

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar chlorinating agents. The process is typically carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity[2][2].

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

3-(4-Methoxyphenyl)propionyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: The parent compound from which 3-(4-Methoxyphenyl)propionyl chloride is derived.

    4-Methoxybenzoyl chloride: Another acyl chloride with a similar structure but different reactivity.

Uniqueness

This compound is unique due to its specific reactivity and applications in the synthesis of various derivatives. Its methoxy group provides distinct electronic properties, influencing its reactivity compared to other acyl chlorides .

Properties

IUPAC Name

3-(4-methoxyphenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJPHCAWYRYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448790
Record name 3-(4-Methoxyphenyl)propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15893-42-2
Record name 3-(4-Methoxyphenyl)propionyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-(4-Methoxyphenyl)propionic acid (10 g) in 150 ml of toluene are added 8 ml of thionyl chloride and the mixture is heated to 65° C. for 4 hours. The solvent is evaporated off under reduced pressure and the residue is redissolved in toluene and concentrated to dryness. Such steo is repeated twice. 11 g of the product are obtained as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-(4-Methoxyphenyl)propanoyl chloride in the synthesis of 6,8-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin?

A1: 3-(4-Methoxyphenyl)propanoyl chloride acts as an acylating agent in this synthesis []. It reacts with 5,7-dimethoxyhomophthalic acid through a condensation reaction, ultimately leading to the formation of the target isocoumarin derivative. This reaction is crucial for attaching the 3-(4-methoxyphenyl)ethyl side chain to the isocoumarin core.

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